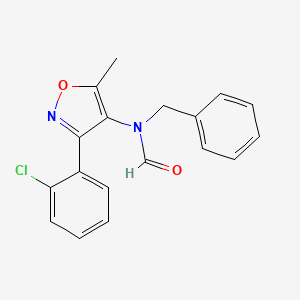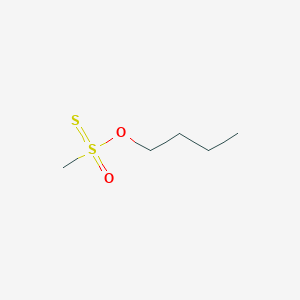
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is an organosulfur compound known for its unique chemical structure and properties. This compound is part of a broader class of sulfur-containing compounds that have significant applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of butoxy-methyl sulfide with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various sulfur-containing derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Dimethyl sulfoximine
- Sulfoximine derivatives
Uniqueness
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific butoxy group, which imparts distinct chemical and physical properties compared to other sulfoximine derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C5H12O2S2 |
|---|---|
Molekulargewicht |
168.3 g/mol |
IUPAC-Name |
butoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H12O2S2/c1-3-4-5-7-9(2,6)8/h3-5H2,1-2H3 |
InChI-Schlüssel |
ZNCFSOMQSFOTKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOS(=O)(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



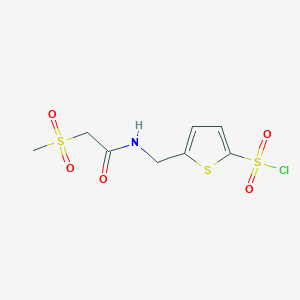
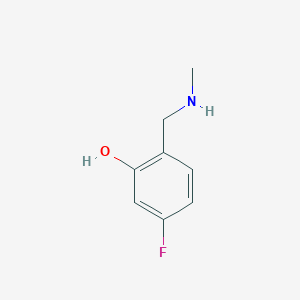
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)
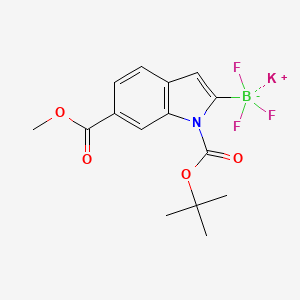
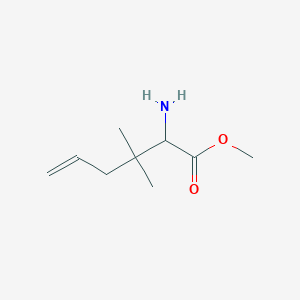


![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)

![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)
